molecular formula C7H4FNOS B1395989 5-Fluorobenzo[d]thiazol-2(3H)-one CAS No. 1065678-31-0

5-Fluorobenzo[d]thiazol-2(3H)-one

Cat. No. B1395989
M. Wt: 169.18 g/mol
InChI Key: ZXZUZJTXCUZSPM-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H4FNOS . It has a molecular weight of 169.18 .


Synthesis Analysis

While specific synthesis methods for 5-Fluorobenzo[d]thiazol-2(3H)-one were not found in the search results, there are studies on the synthesis of related benzo[d]thiazol derivatives . These methods could potentially be adapted for the synthesis of 5-Fluorobenzo[d]thiazol-2(3H)-one.


Molecular Structure Analysis

The molecular structure of 5-Fluorobenzo[d]thiazol-2(3H)-one consists of a benzothiazol ring with a fluorine atom attached . Further analysis such as NMR spectroscopy would provide more detailed information about its structure .


Chemical Reactions Analysis

There are studies on the chemical reactions of benzo[d]thiazol derivatives, which could provide insights into the potential reactions of 5-Fluorobenzo[d]thiazol-2(3H)-one .


Physical And Chemical Properties Analysis

5-Fluorobenzo[d]thiazol-2(3H)-one is a solid compound . It has a density of 1.474±0.06 g/cm3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Chemical Calculation

5-Fluorobenzo[d]thiazole-2(3H)-thione (FBTT) and its derivatives have been studied using FT-Raman spectroscopy and density functional theory (DFT) calculations. These studies are crucial for understanding the molecular properties and activity relationships of FBTT. The binding energies with metals, particularly gold, have been evaluated, revealing insights into the stability and conformation of FBTT in various forms (Sun et al., 2008).

Photophysical and Fluorescence Studies

Research has focused on the photophysical properties of compounds related to 5-Fluorobenzo[d]thiazol-2(3H)-one. These studies include the absorption, emission, and fluorescence behavior in various solvents, offering valuable information for applications such as fluorescent chemosensors and charge transfer phenomena (Budziak et al., 2019).

Antimicrobial and Antifungal Activity

Several derivatives of 5-Fluorobenzo[d]thiazol-2(3H)-one have been synthesized and tested for their antimicrobial and antifungal activities. These studies are significant for developing new pharmaceuticals with potential applications in treating various microbial infections (Anuse et al., 2019).

Electrochemical and Optical Properties

Research into the electrochemical and optical properties of fluorinated systems involving 5-Fluorobenzo[d]thiazol-2(3H)-one derivatives has been conducted. These studies provide insights into the potential use of these compounds in electronic and photonic devices (Çakal et al., 2021).

Antitumor Activity

Some fluorinated 2-(4-aminophenyl)benzothiazoles, related to 5-Fluorobenzo[d]thiazol-2(3H)-one, have shown significant antitumor activity in vitro. This research is crucial for the development of new anticancer drugs (Hutchinson et al., 2001).

Safety And Hazards

Safety data suggests that contact with skin and eyes should be avoided and exposure should be minimized . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

5-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZUZJTXCUZSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717259
Record name 5-Fluoro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorobenzo[d]thiazol-2(3H)-one

CAS RN

1065678-31-0
Record name 5-Fluoro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Roberti, F Schipani, G Bagnolini, D Milano… - European Journal of …, 2019 - Elsevier
Olaparib is a PARP inhibitor (PARPi). For patients bearing BRCA1 or BRCA2 mutations, olaparib is approved to treat ovarian cancer and in clinical trials to treat breast and pancreatic …
Number of citations: 38 www.sciencedirect.com

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